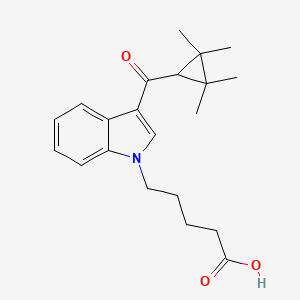

UR-144 N-pentanoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHIAPDCFFQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043095 | |

| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451369-33-7 | |

| Record name | UR-144 N-pentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1451369337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1451369-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UR-144 N-PENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1USZ174277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Mechanistic Studies of Ur 144 N Pentanoic Acid Formation

Endogenous Metabolic Transformations of Parent Synthetic Cannabinoids (e.g., UR-144, XLR-11) Leading to UR-144 N-pentanoic Acid

The synthetic cannabinoids UR-144 and its fluorinated analog, XLR-11, undergo extensive metabolism in the body, primarily through Phase I and Phase II reactions. nih.govresearchgate.net The parent compounds are often present in low concentrations or are entirely absent in urine samples, making the detection of their metabolites crucial for confirming use. oup.comnih.gov this compound has been identified as a major urinary metabolite of both UR-144 and XLR-11. nih.govmdpi.com Its formation is a result of several key metabolic steps. nih.govcaymanchem.combertin-bioreagent.com

The metabolic pathways for these compounds are complex, involving multiple enzymatic processes. nih.govresearchgate.net Studies using human hepatocytes and human liver microsomes have elucidated the primary routes of biotransformation. nih.govresearchgate.net These in vitro models have been instrumental in identifying the array of metabolites produced from UR-144 and XLR-11. researchgate.netku.dk

Phase I Metabolic Reactions

Phase I metabolism of UR-144 and XLR-11 is characterized by oxidative processes that introduce or expose functional groups, preparing the molecules for subsequent Phase II conjugation or excretion. nih.gov These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. ku.dknih.gov

Oxidation is the most prominent metabolic pathway for UR-144 and XLR-11. researchgate.netnih.gov This involves the addition of oxygen to the molecule, leading to a variety of hydroxylated and carboxylated metabolites. nih.govresearchgate.net

A common metabolic reaction for both UR-144 and XLR-11 is the hydroxylation of the N-pentyl or N-fluoropentyl side chain. nih.gov This process can occur at various positions on the alkyl chain, leading to the formation of several monohydroxylated isomers. nih.govnih.gov For UR-144, metabolites such as N-(2-hydroxypentyl), N-(4-hydroxypentyl), and N-(5-hydroxypentyl) derivatives have been identified. marshall.edu

Table 1: Key Hydroxylated Metabolites of UR-144 and XLR-11

| Parent Compound | Metabolite | Site of Hydroxylation |

|---|---|---|

| UR-144 | UR-144 N-(2-hydroxypentyl) | C2 of pentyl chain |

| UR-144 | UR-144 N-(4-hydroxypentyl) | C4 of pentyl chain |

| UR-144 | UR-144 N-(5-hydroxypentyl) | C5 of pentyl chain |

Following hydroxylation, the N-alkyl side chain can undergo further oxidation to form a carboxylic acid. nih.govmdpi.com This carboxylation step is what ultimately leads to the formation of this compound from UR-144. caymanchem.combertin-bioreagent.com In the case of XLR-11, this process is preceded by oxidative defluorination. nih.govnih.gov The resulting UR-144 pentanoic acid is a major and readily detectable metabolite in urine. nih.govmdpi.com

For XLR-11, a critical initial step in the formation of this compound is oxidative defluorination. nih.govnih.gov This biotransformation involves the replacement of the fluorine atom on the pentyl chain with a hydroxyl group, which is then further oxidized to a carboxylic acid. nih.govresearchgate.netresearchgate.net This process effectively converts XLR-11 into metabolites of UR-144. researchgate.netnih.gov UR-144 pentanoic acid is a prominent metabolite derived from XLR-11 through this pathway. nih.govnih.gov

Table 2: Metabolic Pathway from XLR-11 to this compound

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Oxidative Defluorination | UR-144 N-(5-hydroxypentyl) |

While the primary metabolic transformations leading to this compound occur on the N-alkyl side chain, modifications to the tetramethylcyclopropyl (TMCP) moiety have also been noted. nih.gov Some research suggests that carboxylation may occur on the TMCP side of the molecule, potentially involving a ring opening. nih.gov However, it is important to note that the opening of the cyclopropyl (B3062369) ring has also been associated with thermal degradation during analysis, particularly with gas chromatography-mass spectrometry (GC-MS). marshall.edu This can lead to the formation of degradant products that may also be metabolized. caymanchem.com Therefore, distinguishing between true metabolic ring opening and analytical artifacts is a key consideration. marshall.edu

Oxidative Processes

Enzyme Systems Involved in Biotransformation

The biotransformation of UR-144 is primarily an oxidative process mediated by specific enzyme systems within the liver. The formation of this compound is a critical step in its metabolism, primarily governed by Phase I metabolic reactions.

Cytochrome P450 (CYP) Isozyme Contributions (e.g., CYP3A4, CYP1A2)

Research has consistently identified the Cytochrome P450 (CYP) superfamily of enzymes as the principal catalysts in the metabolism of UR-144. nih.gov Studies utilizing recombinant human CYP enzymes and inhibition assays with human liver microsomes (HLM) have pinpointed specific isozymes responsible for its biotransformation.

| CYP Isozyme | Contribution to UR-144 Metabolism | Supporting Evidence |

|---|---|---|

| CYP3A4 | Major contributor | Extensive metabolism observed with recombinant enzymes; significant attenuation of metabolism upon inhibition in HLM. nih.govku.dkmdpi.com |

| CYP1A2 | Minor contributor | Activity observed with recombinant enzymes; minor effects on overall metabolism in HLM inhibition studies. nih.govku.dkresearchgate.net |

| CYP2C19 | Minor contributor | Activity observed with recombinant enzymes. nih.govku.dk |

Other Enzymatic Pathways

The formation of this compound is a result of Phase I oxidation of the N-pentyl side chain of the parent molecule. While CYP enzymes are the primary drivers of this initial phase, subsequent Phase II metabolism can occur for the resulting oxidative metabolites. Though not directly involved in forming the pentanoic acid, enzymes such as UDP-glucuronosyltransferases (UGTs) can conjugate hydroxylated metabolites, creating more water-soluble compounds for excretion. nih.govresearchgate.net However, for the specific biotransformation pathway leading to this compound, the focus remains on the Phase I oxidative enzymes.

Identification of Metabolic Precursors and Subsequent Metabolites in Research Models

The primary metabolic precursor for this compound is the parent compound, UR-144. caymanchem.combertin-bioreagent.com The metabolic process involves a series of oxidative steps on the N-pentyl side chain, culminating in the formation of a carboxylic acid.

Interestingly, research has shown that another synthetic cannabinoid, XLR-11, which is a fluorinated analog of UR-144, also serves as a precursor. nih.govresearchgate.net During its metabolism, XLR-11 undergoes defluorination to form UR-144 and its subsequent metabolites, including this compound, which has been identified as a major metabolite of XLR-11. nih.govresearchgate.net

Once this compound is formed, it can be further metabolized. A subsequent metabolite identified in research models is 2'-carboxy-UR-144 pentanoic acid. nih.gov This indicates that further oxidation can occur on other parts of the molecule after the initial formation of the pentanoic acid side chain.

| Metabolite | Precursor(s) | Subsequent Metabolites |

|---|---|---|

| This compound | UR-144, XLR-11 | 2'-carboxy-UR-144 pentanoic acid nih.gov |

In Vitro Metabolic Models for Biotransformation Research

To investigate the complex biotransformation pathways of synthetic cannabinoids like UR-144, researchers rely on various in vitro models that simulate human metabolism. These models are crucial for identifying metabolites and the enzymes responsible for their formation.

Human Hepatocyte Incubation Systems for Metabolite Profiling

Human hepatocytes are considered a gold standard for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes. nih.govresearchgate.net Incubating a compound with pooled human hepatocytes provides a comprehensive profile of the metabolites that are likely to be formed in the human body. nih.gov In studies involving the related compound XLR-11, incubation with human hepatocytes was instrumental in identifying the full spectrum of its biotransformation, which included defluorination to form UR-144 metabolites. nih.govresearchgate.net this compound was identified as one of the major metabolites in these hepatocyte incubation systems. nih.govresearchgate.net

Human Liver Microsome (HLM) Assays for Phase I Metabolism

Human liver microsomes (HLMs) are subcellular fractions of hepatocytes that are rich in CYP enzymes, making them an ideal model for studying Phase I metabolism. nih.govnih.gov HLM assays are frequently used to investigate the metabolism of synthetic cannabinoids. nih.govnih.govresearchgate.net These assays have been employed to confirm the role of specific CYP isozymes in the metabolism of UR-144 through the use of a panel of recombinant enzymes and specific chemical inhibitors. nih.govku.dkresearchgate.net Studies using HLMs have demonstrated that UR-144 undergoes relatively slow metabolic clearance compared to other synthetic cannabinoids. researchgate.net This model is particularly valuable for elucidating the initial oxidative pathways that lead to the formation of metabolites like this compound. nih.govnih.gov

Fungal Biotransformation Models (e.g., Cunninghamella elegans) for Metabolite Generation

Fungal biotransformation models, particularly using the fungus Cunninghamella elegans, have proven to be valuable tools for generating and studying the metabolites of synthetic cannabinoids like UR-144. nih.govuts.edu.au This fungus possesses a diverse array of enzymes, including cytochrome P450 monooxygenases, that can mimic mammalian metabolism. nih.govku.dkresearchgate.net Studies have demonstrated that C. elegans is capable of producing human-relevant metabolites of UR-144, making it an effective in vitro model to predict and understand how the compound is processed in the human body. uts.edu.au

When UR-144 is incubated with C. elegans, it undergoes a variety of metabolic reactions, including hydroxylation, dihydroxylation, and carboxylation. uts.edu.au These transformations occur on different parts of the UR-144 molecule, leading to a range of metabolites. The formation of this compound is a significant metabolic pathway observed in these fungal models. This process typically involves the oxidation of the N-pentyl chain of the UR-144 molecule. The use of C. elegans allows for the production of these metabolites in sufficient quantities for detailed structural analysis, which can be challenging to obtain from human samples. uts.edu.au

The biotransformation of UR-144 by C. elegans generally involves Phase I metabolic reactions. The enzymatic machinery of the fungus facilitates the introduction of polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, into the parent compound. This increases the water solubility of the molecule, preparing it for subsequent elimination. The generation of this compound is a prime example of this process, where the terminal carbon of the pentyl chain is oxidized to a carboxylic acid.

**Table 1: Biotransformation Reactions of UR-144 by *Cunninghamella elegans***

| Metabolic Reaction | Description | Resulting Functional Group |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl group (-OH) | Alcohol |

| Dihydroxylation | Addition of two hydroxyl groups | Diol |

| Carboxylation | Oxidation to a carboxylic acid group (-COOH) | Carboxylic Acid |

Metabolite Profiling and Elucidation Methodologies in Research

The identification and structural characterization of metabolites are crucial for understanding the biotransformation of UR-144. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, are indispensable tools in this research.

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used for the identification and structural confirmation of UR-144 metabolites. uts.edu.au HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. This level of precision is essential for distinguishing between different metabolites that may have very similar masses.

In the context of UR-144 metabolism, HRMS is often coupled with liquid chromatography (LC) to separate the various metabolites present in a sample before they are introduced into the mass spectrometer. This LC-HRMS setup enables the detection and identification of a wide range of metabolites, even those present at low concentrations. The fragmentation patterns of the metabolites, obtained through tandem mass spectrometry (MS/MS), provide further structural information, helping to pinpoint the location of metabolic modifications on the parent molecule. For instance, the characteristic mass shift corresponding to the addition of an oxygen atom and the loss of two hydrogen atoms can confirm the formation of a carboxylic acid, such as in this compound.

Table 2: Key HRMS Parameters for Metabolite Analysis

| Parameter | Description | Importance in UR-144 Metabolite ID |

|---|---|---|

| Accurate Mass Measurement | Provides the exact mass of a molecule with high precision. | Determines the elemental composition of metabolites. |

| Resolution | The ability to distinguish between two peaks of similar mass. | Separates and identifies co-eluting metabolites. |

| Tandem MS (MS/MS) | Involves fragmentation of selected ions to obtain structural information. | Confirms the structure of metabolites by analyzing fragment ions. |

While HRMS is excellent for identifying metabolites and proposing their structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the comprehensive structural characterization of these compounds. uts.edu.au NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its three-dimensional structure.

The challenge with using NMR for metabolite analysis is that it typically requires larger quantities of the purified compound compared to mass spectrometry. uts.edu.au This is where fungal biotransformation models like C. elegans become particularly advantageous, as they can be scaled up to produce sufficient amounts of metabolites for NMR analysis. uts.edu.au

Various NMR techniques, including 1D experiments like ¹H and ¹³C NMR, and 2D experiments such as COSY, HSQC, and HMBC, are employed to elucidate the exact structure of UR-144 metabolites. These experiments help to establish the connectivity of atoms within the molecule and confirm the precise location of metabolic modifications. For this compound, NMR can definitively confirm that the carboxylation has occurred on the terminal carbon of the N-pentyl chain.

Table 3: NMR Techniques for Structural Elucidation

| NMR Experiment | Information Provided | Application to UR-144 Metabolites |

|---|---|---|

| ¹H NMR | Information about the number and chemical environment of hydrogen atoms. | Identifies changes in the proton signals of the N-pentyl chain. |

| ¹³C NMR | Information about the number and chemical environment of carbon atoms. | Confirms the presence of a carbonyl carbon in the carboxylic acid group. |

| 2D COSY | Shows correlations between coupled protons. | Establishes the connectivity of protons within the N-pentyl chain. |

| 2D HSQC | Correlates proton signals with their directly attached carbon signals. | Assigns proton and carbon signals in the metabolite structure. |

| 2D HMBC | Shows long-range correlations between protons and carbons. | Confirms the position of the carboxylic acid group on the pentyl chain. |

Ligand Receptor Interaction Profiling and Target Engagement Studies Contextual to the Metabolite S Precursor and Its Derivatives

Cannabinoid Receptor (CB1 and CB2) Binding Affinity of Parent Compounds (e.g., UR-144, XLR-11)

UR-144 and its fluorinated analog, XLR-11, are synthetic cannabinoids that exhibit notable binding affinities for both CB1 and CB2 receptors, albeit with different selectivity profiles. lisbonaddictions.eu

The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

UR-144: UR-144 demonstrates a pronounced selectivity for the CB2 receptor. wikipedia.orgcaymanchem.comncats.io Studies have reported a high affinity for the CB2 receptor with a Ki value of 1.8 nM, while showing a significantly lower affinity for the CB1 receptor, with a Ki of 150 nM. wikipedia.orgcaymanchem.comncats.ionih.govglpbio.com This represents an 83-fold greater selectivity for the CB2 receptor. wikipedia.org Other reported Ki values for UR-144 at the CB1 receptor include 24.00 nM, 28.9 nM, and 29 nM. nih.govecddrepository.org

XLR-11: In contrast to UR-144, XLR-11, which has a 5-fluoropentyl side chain, displays high affinity for both CB1 and CB2 receptors. lisbonaddictions.eu One study reported a Ki value of 29.00 nM for the CB1 receptor. nih.gov

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of UR-144 and XLR-11

| Compound | Receptor | Ki (nM) | Source(s) |

| UR-144 | CB1 | 150 | wikipedia.orgcaymanchem.comncats.ionih.govglpbio.com |

| 24.00 | nih.gov | ||

| 28.9 | ecddrepository.org | ||

| 29 | ecddrepository.org | ||

| CB2 | 1.8 | wikipedia.orgcaymanchem.comncats.ionih.govglpbio.com | |

| 4.5 | ecddrepository.org | ||

| XLR-11 | CB1 | 29.00 | nih.gov |

Cell-based assays, such as those measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP), are used to determine the functional activity of a compound at a receptor.

UR-144: UR-144 acts as a full agonist at the CB2 receptor. wikipedia.org In cell-based assays, it has been shown to have an EC50 value of 72 nM for human CB2 receptors and 421 nM for human CB1 receptors, indicating weaker activity at the CB1 receptor. wikipedia.org Another study found EC50 values of 8.5 ng/mL and 3.6 ng/mL for CB1 and CB2 receptors, respectively. marshall.edumarshall.edu

XLR-11: XLR-11 is a potent agonist at both CB1 and CB2 receptors. lisbonaddictions.eu Studies have reported a CB1 EC50 value of 98.00 nM. antoniocasella.eu In one study, the EC50 values for XLR-11 at the CB1 and CB2 receptors were found to be 101 ng/mL and 6.6 ng/mL, respectively. marshall.edumarshall.edu Research using cAMP assays has shown that XLR-11 has a lower potency for both Gαs and Gαi/o pathways compared to other synthetic cannabinoids. nih.gov

Table 2: Agonist Activity (EC50) of UR-144 and XLR-11

| Compound | Receptor | EC50 | Source(s) |

| UR-144 | CB1 | 421 nM | wikipedia.org |

| 8.5 ng/mL | marshall.edumarshall.edu | ||

| CB2 | 72 nM | wikipedia.org | |

| 3.6 ng/mL | marshall.edumarshall.edu | ||

| XLR-11 | CB1 | 98.00 nM | antoniocasella.eu |

| 101 ng/mL | marshall.edumarshall.edu | ||

| CB2 | 6.6 ng/mL | marshall.edumarshall.edu |

Investigation of UR-144 N-pentanoic Acid Interaction with Cannabinoid Receptors

This compound is a primary metabolite of UR-144. lisbonaddictions.eu Its interaction with cannabinoid receptors has been a subject of scientific inquiry.

The physiological and toxicological properties of this compound have not been extensively tested. caymanchem.com It is an expected phase I metabolite of UR-144, and its detection in urine is a marker for UR-144 or XLR-11 use. caymanchem.comthermofisher.comresearchgate.net

In a cannabinoid receptor bioassay that measures cAMP levels, this compound demonstrated some activity at the CB2 receptor with an EC50 value of 219 ng/mL. marshall.edumarshall.edu However, it showed no significant activity at the CB1 receptor in the same study. marshall.edu

Research indicates that this compound generally lacks significant activity at cannabinoid receptors. marshall.edu One study explicitly reported that this compound did not demonstrate activity with either the CB1 or CB2 receptors. marshall.edu This is in contrast to some other metabolites of UR-144, such as the N-(5-hydroxypentyl) metabolite, which show high potency at the CB2 receptor. marshall.edu The lack of significant cannabimimetic activity for the N-pentanoic acid metabolite is an important finding in the context of its role as a biomarker of exposure.

Advanced Analytical Methodologies for Research Applications of Ur 144 N Pentanoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of UR-144 N-pentanoic acid, providing the necessary separation from other metabolites and endogenous matrix components before detection, which is often accomplished by mass spectrometry (MS). ontosight.ainih.gov Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for the detection of UR-144 metabolites. nih.govthermofisher.com However, LC-MS/MS has emerged as the preferred method due to its ability to analyze thermally labile and polar compounds without the need for derivatization, which is often required for GC-MS analysis. marshall.eduspectroscopyonline.com

Liquid Chromatography (LC)

Liquid chromatography is a powerful and versatile technique widely used for the analysis of synthetic cannabinoid metabolites, including this compound. ontosight.ainih.gov In a typical LC-MS/MS workflow, the sample is first subjected to preparation steps such as enzymatic hydrolysis (often with β-glucuronidase) to deconjugate metabolites, followed by extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govunitedchem.comnih.gov The extract is then injected into the LC system for separation. The ability to couple LC with tandem mass spectrometry provides high specificity and sensitivity, making it the gold standard for confirmation of synthetic cannabinoid use. thermofisher.comark-tdm.com

To meet the demands of high-throughput screening and the need to resolve an ever-increasing number of structurally similar synthetic cannabinoids, Ultra-High Performance Liquid Chromatography (UHPLC) has been widely implemented. UHPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures than traditional HPLC systems. This results in significantly faster analysis times, improved chromatographic resolution, and increased sensitivity. nih.govwaters.com For instance, a UHPLC-MS/MS method was developed for the determination of this compound and other metabolites in urine, demonstrating the technique's suitability for rapid and reliable analysis in forensic cases. nih.govresearchgate.net The use of core-shell particle columns in some LC systems also offers efficiency approaching that of UHPLC but at lower backpressures. mdpi.com

The choice of stationary phase chemistry is a critical parameter in developing a selective LC method. The stationary phase dictates the primary mode of interaction with the analytes, thereby governing their retention and elution order. For synthetic cannabinoids and their metabolites, which exhibit considerable structural diversity, exploring different stationary phase chemistries is crucial for optimizing separations and overcoming analytical challenges like co-elution of isomers or isobaric interferences. chromatographyonline.comchromatographyonline.comcannabissciencetech.com

C18, or octadecylsilane, is the most common reversed-phase stationary phase used in liquid chromatography. Its widespread use is due to its strong hydrophobic retention of a broad range of organic molecules. C18 columns have been successfully used for the separation of numerous synthetic cannabinoid metabolites, including this compound. nih.govwaters.comsigmaaldrich.com The separation is primarily driven by hydrophobic interactions between the alkyl chains of the stationary phase and the nonpolar regions of the analytes. A typical method involves a gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or an acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comsigmaaldrich.comactamedica.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Ascentis Express C18 (10 cm x 3.0 mm, 2.7 µm) sigmaaldrich.com | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) spectroscopyonline.comnih.gov | HALO C18 (100 mm x 2.1 mm, 2.7 µm) mac-mod.com |

| Mobile Phase A | 0.1% formic acid in water sigmaaldrich.com | 5 mM ammonium formate (pH 10.2) nih.gov | 5 mM ammonium formate, pH unadjusted mac-mod.com |

| Mobile Phase B | 0.1% formic acid in 10:90 water:acetonitrile sigmaaldrich.com | Methanol nih.gov | 95/5 acetonitrile/water with 5 mM ammonium formate mac-mod.com |

| Flow Rate | 0.5 mL/min sigmaaldrich.com | Not Specified | 0.6 mL/min mac-mod.com |

| Column Temp. | 35 °C sigmaaldrich.com | Not Specified | 30 °C mac-mod.com |

| Mode | Gradient sigmaaldrich.com | Gradient nih.gov | Isocratic mac-mod.com |

While effective, C18 columns can sometimes suffer from interferences, where a matrix component or another structurally similar compound co-elutes with the target analyte. chromatographyonline.comchromatographyonline.comcannabissciencetech.com In one study, analysis of a patient sample on a C18 column showed a well-separated peak for this compound, but an interferent was observed very close to the qualifier ion's retention time, complicating accurate identification. chromatographyonline.comcannabissciencetech.comamazonaws.com

To address the limitations of C18 columns and introduce alternative selectivity, phenyl-based stationary phases, such as Phenyl-Hexyl, have been investigated. These columns offer unique separation mechanisms, including π-π interactions between the phenyl rings of the stationary phase and aromatic moieties in the analytes, in addition to hydrophobic interactions.

Research has shown that Phenyl-Hexyl columns provide a different elution order for certain synthetic cannabinoid metabolites compared to C18 columns. chromatographyonline.comchromatographyonline.comcannabissciencetech.com Specifically, this compound, along with XLR-11 N-(4-hydroxypentyl) and UR-144 N-(5-hydroxypentyl) metabolites, elute much earlier on a Phenyl-Hexyl column than on a C18 column under similar gradient conditions. chromatographyonline.comchromatographyonline.comcannabissciencetech.comresearchgate.net This altered selectivity is attributed to the tetramethylcyclopropyl structure of these compounds having a higher affinity for the C18 stationary phase than for the Phenyl-Hexyl phase. chromatographyonline.comcannabissciencetech.com This differential elution can be exploited to resolve problematic co-elutions observed on C18 columns, thereby improving method robustness and confidence in analytical results. chromatographyonline.com However, in some cases, the change in selectivity can be detrimental; the same interference that was merely close to the this compound qualifier peak on the C18 column was found to completely coalesce with it on the Phenyl-Hexyl column, making it unresolvable. chromatographyonline.comchromatographyonline.comcannabissciencetech.com

| Compound | Elution Behavior on Phenyl-Hexyl vs. C18 | Reason for Differential Selectivity |

|---|---|---|

| This compound | Elutes significantly earlier | The shared tetramethylcyclopropyl ketone indole (B1671886) structure has a higher affinity for the C18 phase than the Phenyl-Hexyl phase. chromatographyonline.comcannabissciencetech.com |

| UR-144 N-(5-hydroxypentyl) metabolite | Elutes significantly earlier | |

| XLR-11 N-(4-hydroxypentyl) metabolite | Elutes significantly earlier | |

| Other Synthetic Cannabinoids (e.g., JWH-type) | Elution order is generally maintained | Separation is primarily driven by hydrophobicity, which is comparable between the two columns for these compounds. chromatographyonline.comchromatographyonline.com |

The use of two different column chemistries, such as C18 and Phenyl-Hexyl, can serve as a powerful tool for confirmation, providing orthogonal separation that helps to definitively identify analytes in complex samples. chromatographyonline.com

Beyond C18 and Phenyl-Hexyl phases, other specialized columns have been developed to provide unique selectivity for challenging separations. For cannabinoid analysis, these can include:

Biphenyl Columns: These columns have been used in methods for the simultaneous quantification of a large number of synthetic cannabinoids and their metabolites. They offer enhanced retention for compounds with aromatic rings due to strong π-π interactions. nih.gov

Pentafluorophenyl (PFP) Columns: PFP phases provide multiple interaction mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions, making them effective for separating isomers and polar compounds.

Embedded Polar Group (EPG) Columns: These columns, such as those with amide (e.g., Ascentis Express RP-Amide) or carbamate (B1207046) functionalities embedded in the alkyl chain, offer different selectivity compared to standard C18 phases and can be operated in highly aqueous mobile phases. mdpi.com

Shielded Reversed-Phase Columns (e.g., Cortecs Shield RP-18): These columns also contain an embedded polar group, which "shields" the silica (B1680970) surface from basic analytes, reducing peak tailing and providing alternative selectivity. mdpi.com

The availability of these diverse stationary phases allows analytical chemists to tailor chromatographic methods to the specific challenges presented by the analysis of this compound and other related metabolites.

Mobile Phase Composition Optimization (e.g., formic acid in water/acetonitrile)

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound, the composition of the mobile phase is a critical factor influencing ionization efficiency, peak shape, and chromatographic resolution. A commonly employed mobile phase system consists of a two-solvent mixture: an aqueous phase (A) and an organic phase (B).

The aqueous phase typically contains an acidic modifier to promote the protonation of the target analyte, which is beneficial for positive mode electrospray ionization (ESI). Formic acid is a prevalent choice for this purpose, usually at a low concentration. For instance, mobile phase A is often prepared as 0.1% or 0.2% formic acid in deionized water. cuny.eduoup.comoup.comscitechnol.com Some methods also utilize ammonium formate (e.g., 5 mM or 10 mM) in conjunction with formic acid to improve chromatographic performance. scitechnol.comuoa.gr

The organic phase, mobile phase B, is most commonly acetonitrile, a solvent favored for its low viscosity and strong elution strength in reversed-phase chromatography. cuny.eduoup.com Methanol can also be used, sometimes in a mixture with acetonitrile. nih.gov The organic mobile phase is also frequently acidified with formic acid at the same concentration as the aqueous phase to maintain a consistent pH throughout the gradient, which helps in achieving stable spray and consistent analyte retention. cuny.eduoup.comscitechnol.com

The optimization of the mobile phase composition, including the concentration of the acidic modifier, is essential for achieving the requisite sensitivity and selectivity for the analysis of this compound in research applications.

| Mobile Phase Component | Composition Examples | Source(s) |

| Aqueous (A) | 0.1% formic acid in water | cuny.eduoup.comscitechnol.com |

| 0.2% acetic acid in water | oup.com | |

| 5 mM ammonium formate with 0.1% formic acid in water | scitechnol.com | |

| 10 mM ammonium formate with 0.05% formic acid | uoa.gr | |

| Organic (B) | 0.1% formic acid in acetonitrile | cuny.eduoup.comscitechnol.com |

| 100% acetonitrile | oup.com | |

| 0.01% formic acid in 50:50 methanol:acetonitrile | nih.gov | |

| Acetonitrile with 0.1% formic acid | scitechnol.com |

Gradient Elution Protocols and Retention Time Management

Gradient elution is a standard technique in the LC-MS/MS analysis of this compound, allowing for the effective separation of the analyte from matrix components and other related compounds within a reasonable timeframe. oup.comcuny.eduoup.com The protocol involves a programmed change in the proportion of the organic mobile phase (B) over the course of the analytical run.

A typical gradient starts with a lower percentage of the organic solvent, which allows for the retention of the analyte on the reversed-phase column. The percentage of the organic solvent is then progressively increased to elute the analyte and other more hydrophobic compounds. For example, a gradient might begin at 15% B, hold for a few minutes, and then ramp up to 95% B to elute strongly retained compounds before re-equilibrating at the initial conditions. cuny.edu The specific gradient profile, including the rate of change and any hold times, is optimized to achieve the best separation and peak shape for this compound.

The retention time of this compound is a key parameter for its identification and is dependent on the specific chromatographic conditions, including the column, mobile phase, and gradient profile. In one method using a C18 column and a formic acid/acetonitrile mobile phase, the retention time for this compound was noted to be within a 4.75 to 6.5-minute window in a scheduled multiple reaction-monitoring (MRM) method. cuny.edu Another study employing a different gradient on a C18 column reported a retention time that could be inferred from the elution order of a panel of synthetic cannabinoids. oup.com

Effective retention time management is crucial for developing robust and reliable analytical methods. This includes ensuring the stability of the retention time across different sample batches and over the lifetime of the analytical column. The use of an internal standard, such as this compound-d5, is a common practice to account for any minor shifts in retention time and to ensure accurate quantification. oup.comcaymanchem.com

| Gradient Parameter | Example Protocol 1 | Example Protocol 2 | Source(s) |

| Initial %B | 15% | 42% | cuny.eduoup.com |

| Initial Hold | 2.5 min | 0.3 min | cuny.eduoup.com |

| Ramp 1 | to 50% B by 2.5 min | to 56% B at 2.25 min | cuny.eduoup.com |

| Ramp 2 | to 60% B by 5.75 min | to 70% B at 2.75 min | cuny.eduoup.com |

| Ramp 3 | to 95% B by 6.75 min | to 88% B at 8.50 min | cuny.eduoup.com |

| High %B Hold | held at 95% until 9.0 min | held at 95% for 0.6 min | cuny.eduoup.com |

| Re-equilibration | to 15% B by 9.5 min | ramp to 20% B at 9.6 min, then re-equilibrate at 42% B | cuny.eduoup.com |

| Total Run Time | 12 min | 11.5 min | cuny.eduoup.com |

Isomeric Separation and Resolution Strategies

The structural similarity among synthetic cannabinoids and their metabolites, including potential isomers, presents a significant analytical challenge. marshall.educannabissciencetech.com Isomers of this compound or co-eluting isobaric compounds can lead to misidentification or inaccurate quantification if not adequately resolved. Therefore, developing effective isomeric separation and resolution strategies is a critical aspect of analytical method development.

One primary strategy involves the careful selection of the liquid chromatography column chemistry. While C18 columns are widely used, alternative stationary phases can offer different selectivity and improve the resolution of closely related compounds. cannabissciencetech.comchromatographyonline.com For instance, phenyl-hexyl columns have been investigated and shown to provide a different elution order for some synthetic cannabinoid metabolites compared to C18 columns. cannabissciencetech.comchromatographyonline.com This change in selectivity can be exploited to separate isomers that may co-elute on a standard C18 column. The different retention mechanism of a phenyl-hexyl phase, which involves π-π interactions in addition to hydrophobic interactions, can be particularly advantageous for separating aromatic compounds like synthetic cannabinoids. cannabissciencetech.comchromatographyonline.com

In some cases, an interfering peak may appear close to the retention time of the target analyte, making detection difficult. cannabissciencetech.comchromatographyonline.com The use of a different column chemistry can sometimes resolve the analyte from the interference. cannabissciencetech.com Furthermore, ultra-high performance supercritical fluid chromatography (UHPSFC) has been explored as a powerful technique for the separation of structural isomers of new psychoactive substances, including synthetic cannabinoids. researchgate.net The unique properties of supercritical CO2 as a mobile phase, often modified with a small amount of an organic solvent like methanol, can provide different selectivity compared to reversed-phase LC, enabling the separation of isomers that are difficult to resolve otherwise. researchgate.net

The combination of optimized chromatography and highly selective mass spectrometric detection is the most robust strategy for the confident identification of this compound in the presence of potential isomers and interferences.

| Column Chemistry | Elution Characteristics for this compound and related compounds | Source(s) |

| C18 | Standard reversed-phase retention. May show co-elution with some interferents. | cannabissciencetech.comchromatographyonline.com |

| Phenyl-Hexyl | Different elution order compared to C18 for some compounds due to π-π interactions. Can resolve interferences seen on C18. | cannabissciencetech.comchromatographyonline.com |

| BEH and Fluoro-Phenyl (in UHPSFC) | Efficient separation of isomeric pairs of synthetic cannabinoids. | researchgate.net |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of synthetic cannabinoids and their metabolites. researchgate.net While LC-MS/MS is often preferred for its ability to analyze a wide range of compounds without derivatization, GC-MS can offer excellent chromatographic resolution and is a well-established method in many forensic toxicology laboratories. ark-tdm.comresearchgate.net

Column Selection and Temperature Programming

The choice of the GC column is critical for achieving good separation of this compound from other compounds in a sample. The stationary phase of the column determines the separation mechanism. For the analysis of synthetic cannabinoids, columns with a non-polar or mid-polar stationary phase are typically used. A common choice is a column with a 5% phenyl-poly(dimethylsiloxane) stationary phase (e.g., HP-5MS), which provides good selectivity for a broad range of compounds. researchgate.net

Temperature programming is essential for the GC analysis of compounds with a wide range of boiling points, including this compound and its potential co-extractives. A typical temperature program starts at a relatively low initial oven temperature to allow for the separation of more volatile compounds. The temperature is then increased at a controlled rate (ramped) to elute less volatile compounds like this compound in a reasonable time with good peak shape. The final temperature is often held for a short period to ensure that all components have eluted from the column. The specific temperature program, including the initial temperature, ramp rate(s), and final temperature, must be optimized for each specific application to achieve the desired separation. For the analysis of a panel of synthetic cannabinoids including UR-144, a GC-MS method might employ an oven program that ramps up to 300°C. unodc.org

Carrier Gas Optimization

The carrier gas in GC transports the vaporized sample through the column. The choice of carrier gas and its flow rate can significantly impact the efficiency of the separation (resolution) and the analysis time. Helium is a commonly used carrier gas in GC-MS due to its inertness and good performance. unodc.org Hydrogen is another option that can provide faster analysis times and better resolution at higher flow rates, but it is chemically reactive and requires appropriate safety precautions.

Optimizing the carrier gas flow rate is crucial for achieving the best chromatographic performance. The van Deemter equation describes the relationship between the linear velocity (flow rate) of the carrier gas and the column efficiency (plate height). For a given column and carrier gas, there is an optimal flow rate that results in the minimum plate height and therefore the maximum resolution. In practice, the flow rate is often set to a constant value, for example, 1.2 mL/min, to ensure reproducible retention times and peak areas. unodc.org The optimization of the carrier gas flow rate is an important step in method development to ensure the best possible separation of this compound from other sample components.

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is the definitive detection technique for the analysis of this compound, providing high sensitivity and selectivity. ontosight.aiark-tdm.comoup.comoup.comscitechnol.comuoa.grcannabissciencetech.comchromatographyonline.comresearchgate.netnih.govcaymanchem.comresearchgate.net It is almost always coupled with a chromatographic separation technique, either liquid chromatography (LC-MS) or gas chromatography (GC-MS).

In LC-MS, electrospray ionization (ESI) is the most common ionization source used for synthetic cannabinoid metabolites. nih.gov ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+ in positive ion mode. For this compound, which has a carboxylic acid group, negative ion mode ESI can also be effective. Tandem mass spectrometry (MS/MS) is routinely employed for quantification and confirmation. oup.comoup.comnih.gov This involves selecting the precursor ion (the protonated molecule of this compound) and subjecting it to collision-induced dissociation (CID) to produce characteristic product ions. The monitoring of one or more specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides excellent selectivity and reduces chemical noise, leading to low limits of detection. cuny.edu

For GC-MS analysis, electron ionization (EI) is the standard ionization technique. researchgate.net EI is a high-energy ionization method that results in extensive fragmentation of the analyte molecule. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a "fingerprint" for the compound and can be compared to a library of known spectra for identification. researchgate.net To improve the volatility and chromatographic behavior of this compound for GC-MS analysis, a derivatization step, such as silylation, may be necessary.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with LC, offers another powerful tool for the analysis of this compound. researchgate.net HRMS provides a highly accurate mass measurement of the analyte, which can be used to determine its elemental composition, further increasing the confidence in its identification, especially when reference standards are not available.

The combination of chromatographic retention time and the specific mass spectrometric data (either MS/MS transitions or an accurate mass and fragmentation pattern) provides the highest level of confidence for the identification and characterization of this compound in research and forensic applications. ark-tdm.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a cornerstone for the analysis of this compound, offering high selectivity and sensitivity. ontosight.ai This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion and its fragmentation to produce characteristic product ions, which enhances the confidence in compound identification.

Triple Quadrupole (QqQ) Mass Spectrometry for Quantitative Analysis

Triple quadrupole (QqQ) mass spectrometry is a widely employed tool for the quantitative analysis of this compound. researchgate.netnih.gov This technique operates by selecting the precursor ion of the analyte in the first quadrupole, inducing fragmentation in the second quadrupole (collision cell), and then monitoring specific product ions in the third quadrupole. nih.gov This high degree of specificity allows for accurate quantification even at low concentrations in complex biological samples like urine and blood. researchgate.netnih.govnih.gov For instance, a liquid chromatography-triple quadrupole tandem mass spectrometry (LC-QqQ-MS) method has been utilized to identify and quantify UR-144 and its metabolites in blood samples. researchgate.netnih.gov Quantitative methods have been developed with lower limits of quantification (LLOQ) for this compound reported in the range of 0.2 to 1.0 ng/mL in urine. nih.govresearchgate.net

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry for Elucidation

For the structural elucidation of metabolites like this compound, Quadrupole Time-of-Flight (QTOF) mass spectrometry is an invaluable tool. researchgate.netnih.gov QTOF instruments combine the selectivity of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight mass analyzer. This allows for the precise determination of the elemental composition of precursor and product ions, which is crucial for identifying unknown metabolites. ojp.govnih.gov In one case, LC-QTOF-MS was used to analyze a urine sample, successfully identifying five metabolites of UR-144 and its pyrolysis product, even when the parent compounds were not detectable. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) data from QTOF systems enables the confident differentiation between compounds with similar nominal masses. ojp.govnih.gov

Ionization Techniques (e.g., Electrospray Ionization - ESI, Electron Ionization - EI)

The choice of ionization technique is critical for the successful analysis of this compound by mass spectrometry. Electrospray ionization (ESI) is the most commonly used method for LC-MS/MS analysis of this compound and other synthetic cannabinoid metabolites. nih.govnih.gov ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) in positive ion mode, which is ideal for subsequent MS/MS fragmentation. nih.govuniroma1.it It has been successfully applied in the analysis of this compound in various biological matrices, including hair and urine. nih.govnih.gov

Electron ionization (EI) is another ionization technique, more commonly associated with gas chromatography-mass spectrometry (GC-MS). While GC-MS has been used to detect the parent compound UR-144, the analysis of its polar metabolites like the N-pentanoic acid derivative is better suited to LC-ESI-MS/MS due to their lower volatility and thermal stability. researchgate.netnih.gov

Multiple Reaction Monitoring (MRM) Transition Optimization and Parameters

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scan mode used in triple quadrupole mass spectrometry for targeted quantitative analysis. oup.comoup.com The optimization of MRM transitions is a critical step in method development. This involves selecting a specific precursor ion (Q1) for this compound and identifying the most intense and specific product ions (Q3) generated upon collision-induced dissociation. researchgate.netoup.com Typically, two or more MRM transitions are monitored for each analyte to ensure high confidence in identification and quantification. oup.comchromatographyonline.com The collision energy and other instrument parameters are optimized for each transition to maximize signal intensity. researchgate.netoup.com For this compound-d5, an internal standard, a precursor ion of m/z 347 and a product ion of m/z 125 have been reported. fda.gov.tw

Table 1: Example of Optimized MRM Parameters for this compound metabolite-d5 (Internal Standard)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound-d5 | 347 | 125 |

Data sourced from a study on synthetic cannabinoids in urine. fda.gov.tw

Product Ion Fragmentation Patterns and Spectral Interpretation

The interpretation of product ion fragmentation patterns is fundamental to the structural confirmation of this compound. The collision-induced dissociation of the precursor ion of this compound results in a characteristic fragmentation pattern. researchgate.netchromatographyonline.com While specific fragmentation pathways can be complex, common cleavages occur at the amide bond and within the pentyl chain. researchgate.net The tetramethylcyclopropyl group also contributes to the characteristic fragmentation. researchgate.net The presence and relative abundance of these fragment ions provide a "fingerprint" for the compound, allowing for its unambiguous identification when compared to a reference standard or library spectra. nih.gov For example, the fragment ion at m/z 125 is a common product ion for several synthetic cannabinoids, including metabolites of UR-144. fda.gov.tw

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is a powerful tool for the identification of this compound and its metabolites. researchgate.netojp.gov This capability allows for the determination of the elemental formula of a compound with a high degree of confidence, significantly reducing the number of potential candidates for an unknown peak. ojp.govnih.gov HRMS instruments, such as QTOF and Orbitrap mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range. ojp.gov This is particularly useful in differentiating between isomers and compounds with very similar molecular weights. researchgate.net In the context of this compound, with a molecular formula of C21H27NO3, HRMS can confirm this composition by measuring its monoisotopic mass with high precision. caymanchem.com For example, a study using a Sciex TripleTOF® 5600+ QTOF mass spectrometer reported a calculated mass of 342.2064 for this compound. ojp.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C21H27NO3 | caymanchem.com |

| Calculated Mass (m/z) | 342.2064 | ojp.gov |

| Observed Mass (m/z) | 342.2067 | ojp.gov |

| PPM Error | 0.95 | ojp.gov |

Spectral Database Matching and Library Searching

In the analysis of this compound, spectral database matching is an indispensable tool for the definitive identification of the compound. caymanchem.comresearchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) generate unique mass spectra for the analyte. ontosight.aicaymanchem.com These experimental spectra are then compared against extensive spectral libraries. caymanchem.com

These libraries, which can be commercially or independently developed, contain a vast collection of mass spectra from authenticated reference standards. caymanchem.comscispace.com A high-quality match between the acquired spectrum and a library entry provides a strong basis for the positive identification of this compound. researchgate.net This process is particularly valuable in distinguishing between isomers and identifying novel metabolites. researchgate.net For instance, a searchable GC-MS spectral database containing data for over 2,000 forensic drug standards is available for download, aiding researchers in this process. caymanchem.comcaymanchem.com

Immunochemical Screening Approaches in Research

Immunochemical screening methods offer a rapid and high-throughput preliminary analysis for the presence of this compound and related metabolites in biological samples. thermofisher.comresearchgate.net These assays are based on the principle of antibody-antigen binding and are widely used as an initial screening tool before confirmatory analysis. thermofisher.comthermofisher.com

Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Application in Research

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique used for detecting this compound. researchgate.netnih.gov In a typical competitive ELISA for this compound, microplate wells are coated with antibodies specific to UR-144 and its metabolites. mybiosource.commedixbiochemica.com When a sample containing this compound is added, it competes with a known quantity of enzyme-labeled UR-144 for the limited antibody binding sites. mybiosource.com The amount of enzyme activity is inversely proportional to the concentration of the target analyte in the sample. mybiosource.com

An ELISA designed to detect UR-144 targets its pentanoic acid metabolite, with a cutoff of 5 ng/mL. researchgate.netnih.gov This assay demonstrates high accuracy, sensitivity, and specificity when compared with LC-MS/MS methods. researchgate.netnih.gov

Homogeneous Enzyme Immunoassays (e.g., CEDIA) for Research Screening

Homogeneous enzyme immunoassays, such as the Cloned Enzyme Donor Immunoassay (CEDIA), provide a rapid and automatable screening method. thermofisher.comaddicta.com.tr The CEDIA UR-144/XLR-11 assay utilizes recombinant DNA technology with a bacterial β-galactosidase enzyme genetically engineered into two inactive fragments: an enzyme donor (ED) and an enzyme acceptor (EA). thermofisher.com In the assay, the drug in the sample competes with a drug-conjugated ED for antibody binding sites. thermofisher.com If the drug is present, it binds to the antibody, allowing the ED to combine with the EA to form an active enzyme, resulting in a measurable color change. thermofisher.com The CEDIA UR-144/XLR-11 assay is designed for the qualitative and semi-quantitative determination of UR-144, XLR-11, and their metabolites in human urine at a cutoff concentration of 10 ng/mL. thermofisher.com

Antibody Specificity and Cross-Reactivity Profiling for Metabolites

A critical aspect of immunochemical assays is the specificity of the antibodies used and their cross-reactivity with related compounds. thermofisher.comthermofisher.com For this compound, it is essential that the assay can distinguish it from the parent compound and other synthetic cannabinoids. researchgate.netnih.gov

Research has shown that some ELISA assays for UR-144 exhibit significant cross-reactivity with its hydroxylated metabolites, such as UR-144-5-OH, UR-144-4-OH, and XLR-11-4-OH, but have low cross-reactivity with the parent compounds. nih.gov The CEDIA UR-144/XLR-11 assay has also been evaluated for cross-reactivity with structurally related compounds. thermofisher.com For instance, one study found that an immunoassay had no cross-reactivity with UR-144 metabolites but showed considerable cross-reactivity with metabolites of MAM-2201 and JWH-122. uoa.gr This highlights the importance of thorough validation and understanding the cross-reactivity profile of any immunoassay used in research. nih.gov

| Compound | Cross-Reactivity (%) |

|---|---|

| This compound | 100 |

| UR-144-5-OH metabolite | Significant |

| UR-144-4-OH metabolite | Significant |

| XLR-11-4-OH metabolite | Significant |

| UR-144 (parent) | <10 |

| XLR-11 (parent) | <10 |

| Other synthetic cannabinoids and metabolites | Not measurable at <1,000 ng/mL |

Sample Preparation Strategies for Biological Research Matrices

Effective sample preparation is a critical step to ensure accurate and reliable detection of this compound in complex biological matrices like urine and blood. nih.govnih.gov The primary goals are to isolate the analyte, remove interfering substances, and concentrate the analyte to a level suitable for detection. oup.comoup.com

Hydrolysis Techniques (e.g., Enzymatic Hydrolysis, Acid Hydrolysis) for Conjugates

In biological systems, this compound and other metabolites are often conjugated with glucuronic acid, forming more water-soluble compounds for excretion. nih.govoup.com These conjugated forms may not be directly detectable by some analytical methods. Therefore, a hydrolysis step is often necessary to cleave the glucuronide conjugate and release the free metabolite. oup.comfaa.gov

Enzymatic Hydrolysis: This is a widely used technique that employs the enzyme β-glucuronidase to specifically cleave the glucuronide bond. nih.govoup.com Studies have shown that enzymatic hydrolysis is more efficient than alkaline hydrolysis for synthetic cannabinoid glucuronide conjugates. oup.com The process typically involves incubating the sample with β-glucuronidase at a specific pH and temperature. oup.comfaa.gov For example, a common procedure involves adjusting the urine sample pH to 4.5 and incubating with β-glucuronidase at 56°C for 45 minutes. oup.com

Acid Hydrolysis: While acid hydrolysis can also be used to break the glucuronide bond, it is a harsher method that can potentially lead to the degradation of the target analyte or the formation of artifacts. google.com For some cannabinoids, acidic conditions can cause undesirable isomerization. google.com Therefore, enzymatic hydrolysis is generally the preferred method for its milder conditions and higher specificity. oup.com

| Technique | Advantages | Disadvantages |

|---|---|---|

| Enzymatic Hydrolysis (β-glucuronidase) | - High efficiency for glucuronide conjugates

| - More expensive than acid hydrolysis

|

| Alkaline Hydrolysis | - Less efficient than enzymatic hydrolysis for synthetic cannabinoid glucuronides | - Can be less specific |

| Acid Hydrolysis | - Can be effective for some compounds | - Harsh conditions can lead to analyte degradation and isomerization |

Solid-Phase Extraction (SPE) Protocols for Analyte Enrichment

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples like urine and blood prior to chromatographic analysis. For this compound, which is often found in urine as a glucuronide conjugate, an initial hydrolysis step is typically required to cleave the conjugate and allow for the extraction of the free metabolite.

A common SPE protocol involves a "load-wash-elute" sequence. After hydrolysis, the sample is loaded onto an SPE cartridge. The choice of sorbent is critical; for synthetic cannabinoids and their metabolites, C18 or polymeric sorbents are frequently employed due to their hydrophobicity. The cartridge is then washed with a series of solvents to remove interfering substances. Finally, the analyte of interest, this compound, is eluted with an organic solvent. An automated approach, known as bidirectional SPE (BD-SPE), can also be utilized, where the sample is loaded from the bottom of the cartridge to minimize cross-contamination, a critical consideration in forensic analysis.

Table 1: Representative Solid-Phase Extraction Protocol for this compound in Urine

| Step | Procedure |

| Sample Pre-treatment | To a urine sample, add β-glucuronidase and an appropriate buffer (e.g., phosphate (B84403) buffer pH 6.8). Incubate to ensure complete hydrolysis of any glucuronide conjugates. |

| SPE Cartridge Conditioning | Condition a C18 SPE cartridge with methanol followed by deionized water. |

| Sample Loading | Load the pre-treated urine sample onto the conditioned SPE cartridge. |

| Washing | Wash the cartridge with a polar solvent or a mixture of water and a small amount of organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences. |

| Elution | Elute the this compound with a non-polar organic solvent such as methanol, acetonitrile, or a mixture thereof. |

| Post-Elution | The eluate is typically evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the analytical instrument, such as the initial mobile phase of the liquid chromatography system. |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is another effective technique for isolating this compound from biological matrices, particularly from blood and oral fluid. nih.govresearchgate.netscielo.org.za This method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The high hydrophobicity of synthetic cannabinoids makes LLE a suitable extraction choice. nih.gov

For the analysis of this compound in blood, a common LLE protocol involves the use of an organic solvent mixture. For instance, a mixture of 1-chlorobutane (B31608) and isopropanol (B130326) (90:10 v/v) has been utilized. scielo.org.za The pH of the aqueous sample may be adjusted to ensure the analyte is in a neutral, non-ionized state, which enhances its partitioning into the organic phase. After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and reconstituted for analysis. A salting-out assisted liquid-liquid extraction (SALLE) using acetonitrile and a salt like ammonium acetate (B1210297) has also been described for the analysis of synthetic cannabinoid metabolites in urine. uoa.gr

Table 2: Illustrative Liquid-Liquid Extraction Protocol for this compound in Blood

| Step | Procedure |

| Sample Preparation | To a whole blood sample, add an internal standard and a buffer to adjust the pH (e.g., sodium carbonate buffer to pH 9.0). scielo.org.za |

| Extraction | Add an extraction solvent mixture, such as 1-chlorobutane:isopropanol (90:10 v/v). scielo.org.za |

| Mixing and Centrifugation | Vortex the mixture thoroughly to ensure efficient extraction, followed by centrifugation to separate the aqueous and organic layers. |

| Analyte Collection | Carefully transfer the upper organic layer containing the this compound to a clean tube. |

| Solvent Evaporation | Evaporate the organic solvent to dryness under a gentle stream of nitrogen. |

| Reconstitution | Reconstitute the dried extract in a mobile phase-compatible solvent for injection into the analytical system. |

Protein Precipitation Techniques

Protein precipitation is a rapid and straightforward method for sample clean-up, especially for matrices with high protein content like blood and oral fluid. researchgate.net This technique involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the sample. The solvent disrupts the protein structure, causing them to precipitate out of the solution.

For the analysis of this compound, a simple protein precipitation can be performed by adding cold acetonitrile to the biological sample. nih.gov After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be directly analyzed or subjected to further clean-up steps if necessary. While this method is fast, it may be less clean than SPE or LLE, as some matrix components may remain in the supernatant.

Internal Standard Application in Quantitative Analytical Research

The use of an appropriate internal standard is fundamental for achieving accurate and precise quantification in analytical chemistry, particularly in complex biological matrices where sample loss and matrix effects can be significant.

Deuterated Analog Internal Standards (e.g., this compound-d5)

For the quantitative analysis of this compound by mass spectrometry-based methods such as LC-MS/MS, the ideal internal standard is a stable isotope-labeled analog of the analyte, such as this compound-d5. bertin-bioreagent.comsigmaaldrich.comcaymanchem.com This deuterated standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium (B1214612) atoms.

The key advantage of using a deuterated internal standard is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. lcms.cz By adding a known amount of this compound-d5 to the sample at the beginning of the extraction process, any loss of the analyte during sample preparation can be corrected for by monitoring the ratio of the analyte's signal to the internal standard's signal. This significantly improves the accuracy and reproducibility of the quantitative results. This compound-d5 is intended for use in the quantification of this compound by GC- or LC-MS and is a primary urinary metabolite of UR-144. bertin-bioreagent.comsigmaaldrich.comcaymanchem.com

Selection and Optimization of Internal Standards for Specific Assays

The selection of an internal standard is a critical step in method development. The ideal internal standard should:

Be a structural analog of the analyte.

Not be naturally present in the sample.

Have similar physicochemical properties to the analyte, leading to comparable extraction recovery and chromatographic retention time.

Be clearly resolved from the analyte by the detector.

Deuterated standards like this compound-d5 are the preferred choice for mass spectrometry because they fulfill these criteria exceptionally well.

Optimization of the internal standard's use involves several considerations:

Concentration: The concentration of the internal standard should be optimized to provide a strong and reproducible signal without saturating the detector. It is often added at a concentration similar to the expected midpoint of the calibration curve for the analyte.

Purity: The isotopic purity of the deuterated standard is important to ensure that it does not contribute to the signal of the non-labeled analyte.

Validation: The performance of the internal standard must be thoroughly validated. This includes assessing its stability throughout the sample preparation and analysis process and ensuring that it effectively compensates for matrix effects. This is typically evaluated by analyzing quality control samples at different concentrations and in different batches.

The use of a validated deuterated internal standard like this compound-d5 is indispensable for generating high-quality, defensible data in the research and forensic analysis of this synthetic cannabinoid metabolite.

Structure Activity Relationship Sar Investigations Within Ur 144 Analogs and Metabolites

Comparative Analysis of UR-144 N-pentanoic Acid with Parent Compounds and Other Metabolites

The pharmacological activity of UR-144 and its derivatives varies significantly depending on their chemical structure. The parent compound, UR-144, is a potent synthetic cannabinoid that shows a marked preference for the peripheral CB2 receptor over the central CB1 receptor. caymanchem.com However, its metabolites exhibit a wide range of potencies and receptor affinities, demonstrating that the metabolic process dramatically alters the compound's effects.

This compound is a major Phase I metabolite of UR-144, formed through the oxidation of the N-pentyl side chain. lisbonaddictions.eucaymanchem.comlisbonaddictions.eu This structural change—the conversion of the terminal methyl group to a carboxylic acid—drastically reduces its activity. One study found that the this compound metabolite has very low potency at the CB2 receptor and is inactive at the CB1 receptor. marshall.edumarshall.edu Despite its reduced pharmacological activity, its prevalence in urine makes it a key biomarker for confirming UR-144 consumption. ecddrepository.orgresearchgate.neturi.edu

In contrast, other metabolites retain or even gain potency. Hydroxylation of the pentyl chain at different positions leads to varied effects. For instance, the N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites are more potent than UR-144 at the CB2 receptor. marshall.edumarshall.edu Conversely, the N-(2-hydroxypentyl) metabolite shows increased potency at the CB1 receptor compared to the parent drug. marshall.edumarshall.edu

A separate class of derivatives arises from thermal degradation, particularly the ring-opened isomer of UR-144, which is not a metabolite but a pyrolysis product. This degradant displays a significantly higher affinity and potency at the CB1 receptor than the original UR-144, with some studies reporting a four-fold increase in agonist activity. nih.govnih.govjst.go.jp This indicates that the common practice of smoking these compounds can transform a substance with primarily peripheral effects into one with more pronounced psychoactive potential. nih.govjst.go.jp

| Compound | CB1 Receptor EC₅₀ (ng/mL) | CB2 Receptor EC₅₀ (ng/mL) |

|---|---|---|

| UR-144 (Parent Compound) | 8.5 | 3.6 |

| UR-144 Degradant | 1.9 | 2.5 |

| UR-144 N-(2-hydroxypentyl) metabolite | 6.3 | 9.6 |

| UR-144 N-(4-hydroxypentyl) metabolite | 231 | 2.4 |

| UR-144 N-(5-hydroxypentyl) metabolite | 273 | 0.62 |

| This compound metabolite | No Activity | 219 |

| UR-144 Degradant N-pentanoic acid metabolite | No Activity | No Activity |

Data sourced from multiple studies. marshall.edumarshall.edu

Impact of Structural Modifications on Metabolic Fate and Pathway Divergence

The metabolism of UR-144 is extensive and primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP1A2. lisbonaddictions.eulisbonaddictions.eunih.gov The metabolic pathways predominantly involve modifications to the N-pentyl side chain, leading to a variety of products. lisbonaddictions.eulisbonaddictions.eu These reactions include monohydroxylation at various positions on the pentyl group, dihydroxylation, and further oxidation to form the this compound metabolite. lisbonaddictions.euresearchgate.net The resulting metabolites are typically excreted in urine after conjugation with glucuronic acid. ecddrepository.orgresearchgate.net

Structural modifications to the parent compound can significantly alter these metabolic routes. A key example is the comparison between UR-144 and its fluorinated analog, XLR-11 (also known as 5F-UR-144), where the terminal hydrogen on the pentyl chain is replaced by a fluorine atom. While both compounds share metabolic pathways like hydroxylation and carboxylation, the fluorine atom in XLR-11 introduces a distinct pathway: oxidative defluorination. lisbonaddictions.eulisbonaddictions.euresearchgate.net This process, which replaces the fluorine with a hydroxyl group, is a significant metabolic reaction for XLR-11 and produces metabolites that can be used to specifically identify its use. lisbonaddictions.eulisbonaddictions.euresearchgate.net

This divergence highlights a general principle in the metabolism of synthetic cannabinoids: modifications to the alkyl side chain direct the metabolic cascade. For synthetic cannabinoids with pentyl side chains, metabolism favors the terminal (ω) and second-to-last (ω-1) carbons, making hydroxylated and carboxylated metabolites common analytical targets. nih.gov The introduction of a halogen, such as fluorine, not only tends to increase CB1 receptor potency but also creates unique metabolic pathways that are crucial for differentiating between closely related analogs in toxicological screenings. uri.edunih.gov

| Metabolic Reaction | UR-144 | XLR-11 (5F-UR-144) |

|---|---|---|

| Monohydroxylation (on pentyl chain) | Yes | Yes |

| Dihydroxylation | Yes | Yes |

| Carboxylation (to N-pentanoic acid) | Yes | Yes |

| Oxidative Defluorination | No | Yes (Major Pathway) |

| N-Dealkylation | Yes (Minor Pathway) | Not reported as major |

| Glucuronidation | Yes | Yes |

Information compiled from various metabolism studies. lisbonaddictions.eulisbonaddictions.euresearchgate.net

Relationship between Molecular Structure and Thermal Degradation Products

The chemical stability of a synthetic cannabinoid, particularly under heat, is a critical factor in its pharmacology, as smoking is a common route of administration. The molecular structure of UR-144 contains a key feature that dictates its thermal behavior: a sterically strained tetramethylcyclopropyl group. nih.govresearchgate.net This chemical moiety is susceptible to thermal rearrangement.

When UR-144 is heated, as in the process of smoking, it undergoes a thermally induced ring-opening reaction. nih.govresearchgate.netmarshall.edu This is not a minor decomposition but a major transformation that yields an isomeric product, commonly referred to as the UR-144 degradant or pyrolysis product. nih.govjst.go.jp The structure of this major product has been identified as [1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one]. nih.gov Studies simulating smoking conditions have shown that this conversion can be nearly total. nih.gov